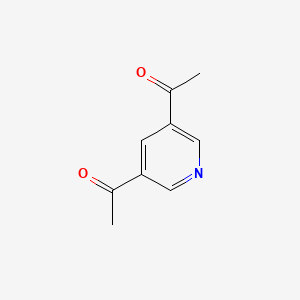

3,5-Diacetylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-acetylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-3-9(7(2)12)5-10-4-8/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWNMLQDGSJZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152617 | |

| Record name | Ethanone, 1,1'-(3,5-pyridinediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-61-7 | |

| Record name | 3,5-Diacetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1,1'-(3,5-pyridinediyl)bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC72373 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1,1'-(3,5-pyridinediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3,5 Diacetylpyridine

Established Synthetic Routes to 3,5-Diacetylpyridine

The synthesis of 3,5-diacetylpyridine can be achieved through various chemical pathways. The most common methods involve the modification of pyridinecarboxylic acid derivatives or alternative techniques starting from different precursors.

A prevalent method for synthesizing diacetylpyridines involves the use of pyridinedicarboxylic acids. atamanchemicals.comsigmaaldrich.com For instance, 2,6-diacetylpyridine (B75352) can be synthesized from 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid). atamanchemicals.com This process typically involves the conversion of the dicarboxylic acid into its corresponding diester, followed by a Claisen condensation with ethyl acetate (B1210297) using a strong base like sodium ethoxide. Subsequent decarboxylation yields the desired diacetylpyridine (B91181). benchchem.com A similar strategy can be applied to the synthesis of 3,5-diacetylpyridine, starting from 3,5-pyridinedicarboxylic acid.

Another approach involves the reaction of a dicyanopyridine with a Grignard reagent. For example, 3,5-diacetylpyridine can be prepared by reacting 3,5-dicyanopyridine with methylmagnesium bromide. google.com

Table 1: Synthesis of Diacetylpyridines from Pyridinedicarboxylic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| 2,6-Pyridinedicarboxylic acid | 1. SOCl₂ or H₂SO₄/EtOH 2. NaOEt, Ethyl acetate 3. H₃O⁺, heat | 2,6-Diacetylpyridine | benchchem.com |

| 3,5-Dicyanopyridine | CH₃MgBr, then H₃O⁺ | 3,5-Diacetylpyridine | google.com |

| 2,6-Pyridinedicarboxylic acid diethyl ester | Potassium, Ethyl acetate, Heptane, then HCl | 2,6-Diacetylpyridine | google.com |

Alternative methods for the synthesis of substituted pyridines have also been developed. One such method involves the condensation of amines with aldehydes. For example, heating a mixture of N-benzoyl piperidine (B6355638) and benzaldehyde (B42025) can produce 3,5-dibenzylpyridine. nih.gov This suggests the possibility of synthesizing 3,5-dialkylpyridines through similar condensation reactions. A more recent study has shown that benzoic acid can efficiently promote the condensation of piperidine with aldehydes under microwave conditions to yield 3,5-dialkylpyridines in good yields. nih.gov

Derivatization Strategies and Functional Group Transformations

The acetyl groups of 3,5-diacetylpyridine are reactive sites that allow for a variety of chemical modifications, leading to the formation of diverse derivatives with potential applications in medicinal chemistry and materials science. cymitquimica.com

The carbonyl centers of the acetyl groups are susceptible to nucleophilic attack, leading to a range of functional group transformations. a2bchem.com

3,5-Diacetylpyridine readily reacts with hydroxylamine (B1172632) and its derivatives to form oximes. nih.govgoogle.comgoogle.com For example, treatment with hydroxylamine hydrochloride yields the corresponding carbaldoximo derivative. nih.gov Similarly, reaction with various hydrazines produces hydrazone derivatives. nih.govniscpr.res.inunibl.orgnih.govresearchgate.net The reaction with phenylhydrazine (B124118) affords the phenylhydrazono derivative. nih.gov These reactions are significant as hydrazones are known to be versatile ligands in coordination chemistry and exhibit a wide range of biological activities. unibl.orgnih.govresearchgate.net

Table 2: Synthesis of Oxime and Hydrazone Derivatives from 3,5-Diacetylpyridine

| Reagent | Product Type | Specific Product | Reference |

| Hydroxylamine hydrochloride | Oxime | 3,5-bis(1-(hydroxyimino)ethyl)pyridine | nih.gov |

| Phenylhydrazine | Hydrazone | 3,5-bis(1-(2-phenylhydrazono)ethyl)pyridine | nih.gov |

| Thiosemicarbazide | Thiosemicarbazone | 2,2'-(pyridine-3,5-diyl)bis(1-ethan-1-yl-1-ylidene)bis(hydrazine-1-carbothioamide) | scirp.org |

| Hydrazine (B178648) hydrate | Hydrazone | 3,5-bis(1-hydrazonoethyl)pyridine | researchgate.net |

The acetyl groups of 3,5-diacetylpyridine can undergo condensation reactions with aldehydes, a type of reaction broadly known as the Claisen-Schmidt condensation when an enolate reacts with an aldehyde. wikipedia.orgsigmaaldrich.com This reaction, when applied to 3,5-diacetylpyridine and an appropriate aldehyde, leads to the formation of bisazachalcones, which are α,β-unsaturated ketones. researchgate.net For instance, the condensation of 3,5-diacetylpyridine with 4-chlorobenzaldehyde (B46862) results in the formation of a bis-arylmethylene derivative. researchgate.netresearchgate.net These condensation reactions are typically carried out in the presence of a base or acid catalyst. sigmaaldrich.commasterorganicchemistry.com

Table 3: Formation of Bisazachalcones from 3,5-Diacetylpyridine

| Aldehyde | Catalyst | Product | Reference |

| 4-Chlorobenzaldehyde | Not specified | 1,1'-(Pyridine-3,5-diyl)bis(3-(4-chlorophenyl)prop-2-en-1-one) | researchgate.netresearchgate.net |

| Aromatic aldehydes | Base or Acid | Bis(β-acryloyl) derivatives | nih.gov |

Reactions Involving Acetyl Groups

Cyclization Reactions for Heterocycle Synthesis

3,5-Diacetylpyridine is a versatile precursor in the synthesis of various heterocyclic compounds. Its dicarbonyl functionality allows for a range of cyclization reactions, leading to the formation of fused and substituted ring systems.

One notable application is in the synthesis of indolyl and thiadiazolyl derivatives. The reaction of 3,5-diacetylpyridine (1) with phenylhydrazine yields a phenylhydrazono derivative (4). Subsequent cyclization of this intermediate using polyphosphoric acid (PPA) or thionyl chloride affords the corresponding indolyl (5) and thiadiazolyl (6) derivatives, respectively. nih.gov

Furthermore, condensation of 3,5-diacetylpyridine with aldehydes produces bis-(β-acryloyl) derivatives (7). These α,β-unsaturated carbonyl compounds can then undergo further cyclization. For instance, treatment with malononitrile (B47326) or ethyl cyanoacetate (B8463686) leads to the formation of cyanopyridines (8 and 9). nih.gov The cyanopyridine derivative (9) serves as a key intermediate in the synthesis of thieno[2,3-b]pyridines (13). nih.gov

Metal-catalyzed cyclization reactions have also been employed for the synthesis of nitrogen-containing heterocycles. mdpi.com These methods offer efficient routes to complex cyclic structures. mdpi.com For example, radical cyclization reactions provide a powerful tool for constructing mono- and polycyclic compounds, including various heterocycles. iupac.org

The following table summarizes some of the heterocyclic systems synthesized from 3,5-diacetylpyridine and its derivatives:

| Starting Material | Reagent(s) | Product Heterocycle | Reference |

| 3,5-Diacetylpyridine phenylhydrazone | PPA or Thionyl Chloride | Indole or Thiadiazole | nih.gov |

| Bis-(β-acryloyl)pyridine derivative | Malononitrile | Cyanopyridine | nih.gov |

| Bis-(β-acryloyl)pyridine derivative | Ethyl Cyanoacetate | Cyanopyridine | nih.gov |

| Cyanopyridine derivative | - | Thieno[2,3-b]pyridine | nih.gov |

Nucleophilic Substitution Reactions

The pyridine (B92270) ring in 3,5-diacetylpyridine is susceptible to nucleophilic substitution, particularly at the positions activated by the electron-withdrawing acetyl groups. The carbon atoms at positions 2, 4, and 6 of the pyridine ring carry partial positive charges, making them favorable sites for nucleophilic attack. matanginicollege.ac.in

The reactivity of 3,5-diacetylpyridine allows it to serve as a precursor for various functionalized derivatives. For instance, it can undergo sequential functionalization via substitution reactions. benchchem.com The electron-withdrawing nature of the acetyl groups facilitates these reactions. cymitquimica.com

Research has shown that 3,5-diacetylpyridine can react with nucleophiles such as hydrazine hydrate, thiosemicarbazide, and hydroxylamine. nih.govresearchgate.net These reactions typically occur at the carbonyl carbons of the acetyl groups, leading to the formation of hydrazones, thiosemicarbazones, and oximes, respectively. nih.govbenchchem.com

A study by Morsy et al. (2015) demonstrated the reaction of a bis-diacetylpyridine derivative with various halo-compounds, such as epichlorohydrin (B41342) and dichloroethyl ethyl ether, resulting in substituted products. nih.gov This highlights the potential for nucleophilic substitution at positions other than the carbonyl carbons, depending on the reaction conditions and the nature of the nucleophile.

The following table provides examples of nucleophilic substitution reactions involving 3,5-diacetylpyridine and its derivatives:

| Substrate | Nucleophile | Product Type | Reference |

| 3,5-Diacetylpyridine | Phenylhydrazine | Phenylhydrazone | nih.gov |

| 3,5-Diacetylpyridine | Hydroxylamine hydrochloride | Carbaldoxime | nih.gov |

| 3,5-Diacetylpyridine | Thiourea | Aminothiazolyl derivative | nih.gov |

| Bis-diacetylpyridine derivative | Epichlorohydrin | Substituted ether | nih.gov |

| Bis-diacetylpyridine derivative | Dichloroethyl ethyl ether | Substituted ether | nih.gov |

| Bis-diacetylpyridine derivative | Hydrazine hydrate | Hydrazone | nih.govresearchgate.net |

| Bis-diacetylpyridine derivative | Thiosemicarbazide | Thiosemicarbazone | nih.govresearchgate.net |

| Bis-diacetylpyridine derivative | Hydroxylamine | Oxime | nih.govresearchgate.net |

Mannich Reactions and Analogous Transformations

3,5-Diacetylpyridine and its derivatives are suitable substrates for Mannich reactions, which involve the aminoalkylation of an acidic proton located adjacent to a carbonyl group. libretexts.org This reaction typically utilizes formaldehyde (B43269) and a primary or secondary amine or ammonia (B1221849) to produce a β-amino-carbonyl compound known as a Mannich base. libretexts.orgbuchler-gmbh.comslideshare.net

In the context of 3,5-diacetylpyridine, the α-protons of the acetyl groups are acidic and can be deprotonated to form an enolate, which then acts as the nucleophile. libretexts.org The reaction mechanism commences with the formation of an iminium ion from the amine and formaldehyde. libretexts.org The enol form of the carbonyl compound then attacks the iminium ion to yield the Mannich base. libretexts.org

A study by Morsy et al. (2015) reported the synthesis of Mannich products from a bis-diacetylpyridine derivative by reacting it with morpholine (B109124) and piperidine. nih.govresearchgate.net These reactions demonstrate the utility of 3,5-diacetylpyridine as a scaffold for introducing aminoalkyl groups, which can be valuable for developing compounds with specific biological activities.

The following table summarizes the Mannich reactions of a 3,5-diacetylpyridine derivative:

Michael Condensation Reactions

The α,β-unsaturated derivatives of 3,5-diacetylpyridine are excellent Michael acceptors in Michael condensation reactions. This reaction involves the conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound. spcmc.ac.in

The condensation of 3,5-diacetylpyridine with aldehydes, such as 4-chlorobenzaldehyde, yields bis-anylmethylene derivatives. nih.govresearchgate.net These derivatives, containing two α,β-unsaturated ketone functionalities, can then react with various nucleophiles via Michael addition. nih.govresearchgate.net

For example, the bis-anylmethylene derivative of 3,5-diacetylpyridine has been shown to react with nucleophiles like hydrazine hydrate, thiosemicarbazide, and hydroxylamine. nih.govresearchgate.net This leads to the formation of new compounds through the addition of the nucleophile to the β-carbon of the α,β-unsaturated system. nih.govresearchgate.net Furthermore, this derivative can react with cyclic ketones such as cyclohexanone (B45756) and cyclopentanone. nih.govresearchgate.net

The Michael reaction is a valuable tool for carbon-carbon bond formation and allows for the synthesis of a wide range of complex molecules from 3,5-diacetylpyridine. spcmc.ac.in

The following table presents examples of Michael condensation reactions involving a derivative of 3,5-diacetylpyridine:

| Michael Acceptor | Michael Donor | Product Type | Reference |

| Bis-anylmethylene derivative | Hydrazine hydrate | Michael adduct | nih.govresearchgate.net |

| Bis-anylmethylene derivative | Thiosemicarbazide | Michael adduct | nih.govresearchgate.net |

| Bis-anylmethylene derivative | Hydroxylamine | Michael adduct | nih.govresearchgate.net |

| Bis-anylmethylene derivative | Cyclohexanone | Michael adduct | nih.govresearchgate.net |

| Bis-anylmethylene derivative | Cyclopentanone | Michael adduct | nih.govresearchgate.net |

Protonation Effects on Reactivity and Enolization

The reactivity of 3,5-diacetylpyridine is significantly influenced by protonation. The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp2 hybrid orbital, which is not involved in the aromatic system and is thus available for protonation. bhu.ac.in This basicity is a key characteristic of pyridine and its derivatives. bhu.ac.in

Protonation of the pyridine nitrogen increases the electron-withdrawing effect on the ring, which in turn affects the reactivity of the acetyl groups. This enhanced electron-withdrawing character can make the carbonyl carbons more electrophilic and the α-protons more acidic, thereby influencing the rates and outcomes of reactions such as nucleophilic additions and enolization.

Controlled Oxidation Pathways

The acetyl groups of 3,5-diacetylpyridine can undergo controlled oxidation to yield various products. The oxidation of diacetylpyridine can lead to the formation of the corresponding oximes or hydrazones. benchchem.com For instance, the oxidation of 2,6-diacetylpyridine is a key step in the synthesis of dipicolinic acid, where the methyl groups of the acetyl moieties are oxidized to carboxylic acids. wikipedia.org While this example pertains to the 2,6-isomer, similar principles of oxidation can be applied to 3,5-diacetylpyridine.

The methylthio groups in derivatives like 3,5-bis(methylthio)pyridine (B1338540) can be oxidized to form sulfoxides or sulfones. benchchem.com This indicates that functional groups attached to the pyridine ring at the 3 and 5 positions can be selectively oxidized.

Furthermore, one-electron oxidation of metal complexes containing ligands derived from diacetylpyridine has been studied. For example, the one-electron-oxidized species of Ni(II), Pd(II), and Pt(II) complexes with ligands derived from salicylidene have been characterized, revealing the formation of phenoxyl radical species. acs.org These studies, while not directly on 3,5-diacetylpyridine itself, demonstrate that the broader class of compounds can participate in controlled redox reactions.

| Compound | Oxidizing Agent/Method | Product | Reference |

| Diacetylpyridine | - | Oximes, Hydrazones | benchchem.com |

| 2,6-Lutidine (precursor to 2,6-diacetylpyridine) | Potassium permanganate (B83412) (KMnO₄) | Dipicolinic acid | wikipedia.org |

| 3,5-Bis(methylthio)pyridine | - | Sulfoxides, Sulfones | benchchem.com |

| Metal(II)-salicylidene complexes | Electrochemical or Ce(IV) oxidation | One-electron-oxidized species (phenoxyl radical) | acs.org |

Coordination Chemistry of 3,5 Diacetylpyridine and Its Derivatives

Ligand Design and Coordination Modes

The strategic design of ligands derived from 3,5-diacetylpyridine allows for the formation of complexes with predictable geometries and coordination numbers. This control is rooted in the inherent structural features of the pyridine (B92270) core and the reactive nature of its acetyl groups.

Ligands derived from 3,5-diacetylpyridine are inherently multidentate, meaning they can bind to a central metal ion through multiple donor atoms. The pyridine nitrogen atom provides a primary coordination site. Further functionalization of the acetyl groups introduces additional donor atoms, such as nitrogen, oxygen, or sulfur, leading to ligands that can be bidentate, tridentate, or even pentadentate. researchgate.netlibretexts.org This "pre-organization" of donor atoms on a semi-rigid backbone is crucial for forming stable metal complexes. libretexts.org

A prominent strategy for creating multidentate ligands from 3,5-diacetylpyridine involves Schiff base condensation. This reaction, which occurs between the acetyl groups and primary amines, gives rise to imines (C=N bonds). wikipedia.orgsphinxsai.com By using different amines, a variety of Schiff base derivatives can be synthesized, including thiosemicarbazones, hydrazones, and imines. scirp.orgrsc.orgscispace.comrsc.orgnih.gov

Thiosemicarbazones: Formed by the reaction of 3,5-diacetylpyridine with thiosemicarbazide, these ligands possess sulfur and nitrogen donor atoms. scirp.orgnih.gov They can coordinate to metal ions in a multidentate fashion, often utilizing the pyridine nitrogen, the imine nitrogens, and the sulfur atoms. scirp.org

Hydrazones: Condensation with various hydrazides yields hydrazone ligands. These ligands offer a range of coordination possibilities depending on the nature of the hydrazide used. rsc.orgosti.gov For instance, 2,6-diacetylpyridine (B75352) bis(picolinoylhydrazone) acts as a versatile pentadentate ligand. rsc.org

Imines: Simple imines are formed with a variety of primary amines. The resulting diiminopyridine (DIP) ligands are well-known for their ability to stabilize metals in various oxidation states. wikipedia.org

The flexibility in the design of these Schiff base ligands allows for fine-tuning of the electronic and steric properties of the resulting metal complexes.

The pyridine unit of 3,5-diacetylpyridine can be incorporated into larger macrocyclic structures. These multidentate macrocyclic ligands are capable of encapsulating a metal ion within their cavity, a phenomenon that can lead to enhanced stability known as the "macrocyclic effect". libretexts.orgsqu.edu.om The synthesis of these macrocycles often relies on a "template effect," where a metal ion directs the condensation reaction of 3,5-diacetylpyridine with a suitable diamine to form the cyclic product. bhu.ac.inniscpr.res.in Both [2+2] and [3+3] macrocyclic complexes have been synthesized using this approach. bhu.ac.in

Synthesis and Characterization of Metal Complexes

The rich coordination chemistry of 3,5-diacetylpyridine derivatives has led to the synthesis and characterization of a vast number of metal complexes.

A wide range of transition metal ions have been successfully complexed with ligands derived from 3,5-diacetylpyridine. These include, but are not limited to, palladium(II), platinum(II), rhodium(III), iridium(III), cobalt(II), nickel(II), copper(II), tin(IV), iron(II), and manganese(II). researchgate.netscirp.orgrsc.orgscispace.comnih.govniscpr.res.inpsu.edusapub.orgunibl.org The synthesis of these complexes typically involves the reaction of a metal salt with the pre-formed ligand or a one-pot template synthesis where the ligand is formed in the presence of the metal ion. niscpr.res.in

The resulting complexes exhibit a variety of stoichiometries and structures, which are influenced by the metal-to-ligand ratio, the nature of the counter-anions, and the solvent used during synthesis. rsc.org

The coordination geometry and stereochemistry of the metal complexes are dictated by the nature of the ligand and the electronic configuration of the metal ion.

For example, with 2,6-diacetylpyridine bis(thiosemicarbazone), Pd(II) and Pt(II) form four-coordinate square planar complexes, while Rh(III) and Ir(III) form six-coordinate octahedral complexes. scirp.orgresearchgate.net Copper(II) complexes with bis-hydrazone derivatives of 2,6-diacetylpyridine have been shown to adopt five-coordinate, distorted square-pyramidal geometries. rsc.org Iron(III) complexes with bis(S-methylisothiosemicarbazone) derivatives can exhibit a seven-coordinate pentagonal-bipyramidal geometry, with the pentadentate ligand occupying the equatorial plane. psu.edu

The table below summarizes the coordination geometries observed for various metal complexes with ligands derived from diacetylpyridine (B91181).

| Metal Ion | Ligand Derivative | Coordination Geometry |

| Pd(II) | 2,6-diacetylpyridine bis(thiosemicarbazone) | Square Planar scirp.orgresearchgate.net |

| Pt(II) | 2,6-diacetylpyridine bis(thiosemicarbazone) | Square Planar scirp.orgresearchgate.net |

| Rh(III) | 2,6-diacetylpyridine bis(thiosemicarbazone) | Octahedral scirp.orgresearchgate.net |

| Ir(III) | 2,6-diacetylpyridine bis(thiosemicarbazone) | Octahedral scirp.orgresearchgate.net |

| Cu(II) | 2,6-diacetylpyridine bis-hydrazones | Distorted Square-Pyramidal rsc.org |

| Fe(III) | 2,6-diacetylpyridine bis(S-methylisothiosemicarbazone) | Pentagonal-Bipyramidal psu.edu |

| Mn(II) | Schiff base from 2,6-diacetylpyridine and benzyl (B1604629) carbazate | Pentagonal Bipyramidal researchgate.net |

| Co(II) | Schiff base from 2,6-diacetylpyridine and benzyl carbazate | Pentagonal Bipyramidal/Tetrahedral researchgate.net |

| Ni(II) | Schiff base from 2,6-diacetylpyridine and benzyl carbazate | Octahedral researchgate.net |

| Zn(II) | Schiff base from 2,6-diacetylpyridine and benzyl carbazate | Pentagonal Bipyramidal researchgate.net |

| Dy(III) | 2,6-diacetylpyridine bis(picolinoylhydrazone) | Distorted Hexagonal Bipyramidal rsc.org |

Metal-Ligand Binding Affinity and Stability Studies

The thermodynamic stability of metal complexes with 2,6-diacetylpyridine derivatives has been investigated through the determination of stability constants (Ks). internationalscholarsjournals.com For a series of complexes with a pentadentate acyclic ligand, the stability constants were determined spectroscopically. internationalscholarsjournals.com The study revealed that the Ni(II) complex exhibited a particularly high stability constant (Ks = 24.5 x 10⁶ L·mol⁻¹), which is consistent with the Irving-Williams series for high-spin octahedral d⁸ complexes. internationalscholarsjournals.com The Cu(II) complex was also found to be highly stable. internationalscholarsjournals.com These studies often involve titrating the ligand with a metal ion solution and monitoring the changes in absorbance to calculate the stability constant. internationalscholarsjournals.com The interaction between lanthanide ions and similar chelating polymers is often entropy-driven, resulting from the release of water molecules from the hydration shells of the ion and the polymer upon complexation. osti.gov

Table 3: Stability Constants (Ks) for M(II) Complexes with an N₅ Acyclic Ligand

| Complex | Metal Ion | Stability Constant (Ks) (L·mol⁻¹) | Reference |

|---|---|---|---|

| C1 | Cr(III) | 12.0 x 10⁵ | internationalscholarsjournals.com |

| C2 | Mn(II) | 3.5 x 10⁴ | internationalscholarsjournals.com |

| C3 | Fe(III) | 9.11 x 10⁴ | internationalscholarsjournals.com |

| C4 | Co(II) | 9.8 x 10⁴ | internationalscholarsjournals.com |

| C5 | Ni(II) | 24.5 x 10⁶ | internationalscholarsjournals.com |

| C6 | Cu(II) | 7.5 x 10⁴ | internationalscholarsjournals.com |

Data from a study on complexes with a pentadentate acyclic ligand derived from 1,2-diamino benzene (B151609) and 2,6-diacetylpyridine. internationalscholarsjournals.com

Electronic and Magnetic Properties of Complexes

Complexes of 3,5-diacetylpyridine and its derivatives exhibit a wide range of interesting electronic and magnetic properties, which are highly dependent on the central metal ion and the coordination geometry. These properties are often investigated using techniques like UV-Visible spectroscopy, magnetic susceptibility measurements, and electron paramagnetic resonance (EPR). ajrconline.org

Many lanthanide complexes with these ligands have been studied for their potential as single-molecule magnets (SMMs). nih.govrsc.orgnju.edu.cn SMMs are individual molecules that can function as tiny magnets, exhibiting slow magnetic relaxation and magnetic hysteresis. acs.orgufl.edu The magnetic anisotropy, a key factor for SMM behavior, is often enhanced in lanthanide ions like Dy(III) and Er(III) due to their strong spin-orbit coupling. nih.govrsc.org For instance, several seven-coordinate pentagonal-bipyramidal erbium(III) and dysprosium(III) complexes with 2,6-diacetylpyridine-based Schiff base ligands have been identified as field-induced SMMs. nih.govrsc.org The magnetic properties are sensitive to subtle changes in the coordination environment, such as the nature of the axial ligands. nih.gov A series of pentagonal bipyramidal Co(II) complexes were also shown to be field-induced single-ion magnets (SIMs). mdpi.com

Spin-Orbit Coupling Phenomena

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion around the nucleus. This phenomenon is particularly significant in heavier elements, such as lanthanides and 5d transition metals, and plays a crucial role in determining the magnetic anisotropy of a complex. nih.govnih.gov The large magnetic anisotropy required for SMM behavior is a direct consequence of strong spin-orbit coupling. rsc.org

In lanthanide ions like Dy(III) (a 4f⁹ system), the strong spin-orbit coupling gives rise to a ⁶H₁₅/₂ ground multiplet, which is split by the crystal field of the ligands into ±mⱼ sublevels, creating an energy barrier for magnetization reversal. rsc.org Research has also focused on engineering first-order spin-orbit coupling in transition metal complexes to induce SMM properties. rsc.orgrsc.org In a series of pentagonal bipyramidal Fe(II) complexes with a ligand derived from 2,6-diacetylpyridine, theoretical calculations showed that a small energy gap between the dₓz and dᵧz orbitals leads to strong mixing of the ground and first excited states via spin-orbit coupling. rsc.orgrsc.org This mixing re-introduces orbital angular momentum into the ground state and is essential for the observed SMM behavior in these iron complexes. researchgate.net

Supramolecular Chemistry and Self Assembly

Non-Covalent Interactions in 3,5-Diacetylpyridine-Based Systems

The self-assembly of 3,5-diacetylpyridine and its derivatives is governed by a variety of non-covalent forces. The specific geometry of the molecule, with its C2v symmetry, directs the formation of predictable supramolecular patterns. Key interactions include:

Hydrogen Bonding: The pyridine (B92270) nitrogen and the two carbonyl oxygen atoms are primary sites for hydrogen bonding. In the crystal structure of 3,5-diacetylpyridine itself, molecules are organized into "tape-like" motifs through these interactions. tsukuba.ac.jp This ordered arrangement is a fundamental example of self-assembly driven by hydrogen bonds.

π-π Stacking: The aromatic pyridine ring facilitates π-π stacking interactions, which contribute to the stabilization of supramolecular structures. researchgate.net These interactions involve the overlapping of p-orbitals between parallel aromatic rings and are a significant force in the formation of columnar or layered assemblies. researchgate.net

The interplay of these non-covalent forces dictates the final three-dimensional structure of assemblies based on 3,5-diacetylpyridine. The analysis of these interactions is often performed using techniques like single-crystal X-ray diffraction and computational methods such as Hirshfeld surface analysis, which helps to visualize and quantify the intermolecular contacts.

Design and Construction of Supramolecular Architectures

The predictable interaction patterns of 3,5-diacetylpyridine make it a target for the rational design of more complex supramolecular structures. By modifying the acetyl groups or using the core as a scaffold, chemists can aim to construct sophisticated architectures.

Metal-Organic Frameworks (MOFs) Precursors

While 3,5-diacetylpyridine itself is not typically used as a primary linker in Metal-Organic Frameworks (MOFs), its derivatives are potential candidates. The acetyl groups can be chemically transformed into functional groups more suitable for MOF construction, such as carboxylates. For instance, oxidation of the acetyl groups yields pyridine-3,5-dicarboxylic acid, a common linker in MOF synthesis.

Alternatively, Schiff base condensation of 3,5-diacetylpyridine with various amines produces multidentate ligands. These ligands can then be used to coordinate with metal ions, forming discrete coordination complexes or extended MOF structures. However, compared to its isomer, 2,6-diacetylpyridine (B75352), which readily forms pincer-type ligands, the 3,5-isomer yields ligands with a divergent, V-shape geometry, leading to different network topologies. Research in this specific area for the 3,5-isomer is less extensive than for its 2,6-counterpart.

Molecular Recognition Phenomena

Derivatives of 3,5-diacetylpyridine can be incorporated into larger molecular systems designed for molecular recognition. The pyridine core can act as a signaling unit or a binding site. For example, Schiff base derivatives incorporated into macrocycles or other sensor molecules could potentially detect specific anions or cations through coordination with the pyridine nitrogen or through hydrogen bonding interactions with the imine or other functional groups. The electronic properties of the pyridine ring can be modulated by guest binding, leading to a detectable change in fluorescence or a colorimetric response.

Host-Guest Chemistry

3,5-Diacetylpyridine is a known building block for the synthesis of macrocycles. soton.ac.uk These cyclic hosts can potentially encapsulate guest molecules within their cavities, a hallmark of host-guest chemistry. The formation of such host-guest complexes is driven by non-covalent interactions between the host and the guest. While the synthesis of macrocycles from this precursor has been reported, detailed investigations into their solid-state behavior and their specific applications in host-guest chemistry remain a developing area of research. soton.ac.uk

Assembly of Extended Clusters and Polymeric Structures

The ability of 3,5-diacetylpyridine and its derivatives to link multiple metal centers or molecular units makes it suitable for assembling extended structures like clusters and coordination polymers.

Research has shown that 3,5-diacetylpyridine can crystallize to form conventional tape-like supramolecular assemblies. tsukuba.ac.jp These one-dimensional (1D) polymeric structures are held together primarily by hydrogen bonds.

When derivatives of 3,5-diacetylpyridine, such as dihydrazones or Schiff bases, are reacted with metal salts, they can form polynuclear clusters or coordination polymers. In these structures, the organic molecule acts as a ligand, bridging multiple metal ions. The "V-shape" of the 3,5-disubstituted pattern can lead to the formation of zigzag chains or more complex 2D and 3D networks, depending on the coordination geometry of the metal ion and the presence of co-ligands or specific anions.

Table of Research Findings on 3,5-Diacetylpyridine-based Structures

| Structure Type | Precursor | Key Interactions | Resulting Architecture | Reference |

| Crystal Packing | 3,5-Diacetylpyridine | Hydrogen Bonding | Supramolecular tape-like motif | tsukuba.ac.jp |

| Macrocycles | 3,5-Diacetylpyridine | Covalent Synthesis | Precursors for host-guest systems | soton.ac.uk |

Catalytic Applications of 3,5 Diacetylpyridine Derivatives

Catalytic Activity of Metal Complexes

Metal complexes derived from Schiff bases, which can be formed from 3,5-diacetylpyridine, are a broad class of catalysts for various organic transformations. researchgate.netnih.govnih.gov The functional arrangement of the acetyl groups on the pyridine (B92270) ring dictates the coordination geometry and subsequent catalytic behavior of the resulting metal complexes. For 3,5-diacetylpyridine, the acetyl groups are positioned at the meta-positions relative to the nitrogen atom, which leads to different chelating properties compared to its more commonly studied 2,6-isomer. wikipedia.org

The development of metal complexes for stereoselective catalysis is a significant goal in organic synthesis, enabling precise control over the three-dimensional structure of molecules. Chiral Schiff base complexes, particularly of the Salen-type, are well-established catalysts for a range of stereoselective reactions. nih.govmdpi.com

However, a review of the scientific literature reveals a lack of specific examples where metal complexes derived from 3,5-diacetylpyridine are employed as catalysts for stereoselective C-C or C-O bond formations, such as asymmetric Friedel-Crafts reactions or Michael additions. bohrium.com Research in the stereoselective polymerization of α-olefins has also focused on other ligand scaffolds. researchgate.net While the potential for creating chiral ligands from 3,5-diacetylpyridine exists, their application in these specific stereoselective transformations is not a focus of current research literature.

Transition metal Schiff base complexes are known to catalyze various oxidation reactions. upm.edu.myaaru.edu.jo For instance, certain cobalt-Schiff base complexes have been used to catalyze the oxidation of substituted phenols, such as 3,5-di-tert-butylphenol. nih.gov

Despite the general application of Schiff bases in oxidation catalysis, detailed studies and specific examples of 3,5-diacetylpyridine-based complexes being used for alkene epoxidations or catalytic oxygen atom transfer reactions are not available in published research. The focus in the area of pyridine-based oxidation catalysts has predominantly been on ligands derived from 2,6-diacetylpyridine (B75352), which have been investigated for reactions like the oxidation of cyclohexane. upm.edu.my

The selective oligomerization of ethylene (B1197577) to produce linear α-olefins is an industrially significant process. Catalysis in this field is dominated by late transition metal complexes, particularly those featuring bis(imino)pyridine ligands. These ligands are almost exclusively synthesized from 2,6-diacetylpyridine. acs.orgmdpi.comyu.edu.jo The tridentate NNN pincer-type coordination of these ligands to metals like iron and cobalt is crucial for their high activity in ethylene oligomerization and polymerization. academie-sciences.fr

There is no scientific literature describing the use of ligands or metal complexes derived from 3,5-diacetylpyridine for the catalytic oligomerization of ethylene. The geometry of the 3,5-substituted isomer does not lend itself to forming the specific pincer-type coordination environment that has proven effective in this application.

The photocatalytic reduction of carbon dioxide (CO₂) into chemical fuels is a critical area of sustainable energy research. This process often utilizes molecular photocatalysts, typically transition metal complexes with sophisticated ligand designs that can absorb light and mediate electron transfer. aaqr.org Various systems involving pyridine-based ligands have been explored. For example, cobalt complexes with pyridinyl-1,3,5-triazine-diamine ligands and hybrid materials containing 2,6-diacetylpyridine bis-(semicarbazone) have shown activity in CO₂ photoreduction. researchgate.netresearchgate.net

Currently, there are no published studies detailing the application of 3,5-diacetylpyridine derivatives as ligands in metal complexes for the photoreduction of CO₂. While research into new photocatalysts is ongoing, the 3,5-isomer has not been a reported component in this context. rsc.orgchemrxiv.org

Cyclopalladation is a key reaction for creating stable organopalladium complexes (palladacycles) that often serve as highly efficient pre-catalysts in cross-coupling reactions. acs.org The literature contains detailed examples of the cyclopalladation of ligands derived from 2,6-diacetylpyridine and their subsequent use in palladium-catalyzed reactions, such as the synthesis of benzodiazepines. acs.orgresearchgate.net

In contrast, there are no specific reports on the cyclopalladation of 3,5-diacetylpyridine or its derivatives, nor on the application of such potential complexes in palladium-catalyzed organic syntheses.

Reaction Mechanisms in Catalytic Cycles

Given the absence of detailed research findings for the catalytic applications of 3,5-diacetylpyridine derivatives in the specific areas of stereoselective transformations, oxidation, ethylene oligomerization, photoreduction, and palladium-catalyzed syntheses, a discussion of the corresponding reaction mechanisms is not possible. The mechanisms for these reactions are well-understood for other classes of catalysts, but a scientifically accurate mechanism cannot be proposed for a catalytic system that has not been experimentally or theoretically investigated.

Catalyst Regeneration and Stability Studies

The long-term performance and economic viability of a catalytic system are critically dependent on the stability of the catalyst and its potential for regeneration and reuse. For catalysts derived from 3,5-diacetylpyridine, particularly those forming pincer-type and macrocyclic complexes, these factors are of paramount importance. While extensive reports detailing specific regeneration protocols for 3,5-diacetylpyridine-based catalysts are limited, the principles of stability and reusability can be understood through studies of closely related pyridine-based pincer complexes and heterogenized catalytic systems.

The inherent structural features of pincer ligands, which bind to a metal center in a rigid, tridentate fashion, contribute significantly to the thermal and chemical stability of the resulting complexes. researchgate.netencyclopedia.pub This robust coordination minimizes the leaching of the metal center from the ligand during the catalytic cycle, a common deactivation pathway for homogeneous catalysts. researchgate.net The stability of these complexes can be further enhanced by immobilizing them onto solid supports, a process known as heterogenization. This approach not only improves stability but also simplifies the separation of the catalyst from the reaction products, facilitating easier recycling. nist.govresearchgate.netuu.nl

Studies on pyridine-based pincer complexes reveal that the catalytic cycle often involves the regeneration of the active species through metal-ligand cooperation. encyclopedia.pubresearchgate.net This can involve a reversible dearomatization and aromatization of the central pyridine ring. encyclopedia.pubwiley-vch.de For instance, in dehydrogenation reactions, the catalyst is regenerated upon the release of dihydrogen (H₂), restoring its active state for the next cycle. researchgate.netwiley-vch.de

Leaching of the active metal is a critical stability concern. For palladium pincer complexes, it has been shown that catalyst recovery and leaching are highly dependent on the reaction conditions and the nature of the substrates. acs.org In some Heck coupling reactions, a palladium pincer catalyst could be fully recovered after the reaction, with a negative mercury drop test indicating no formation of catalytically active nanoparticles from decomposition. acs.org The immobilization of a palladium diphosphinite pincer complex within a metal-organic framework (MOF) has been shown to decrease the likelihood of leaching and provide uniform, well-defined catalytic sites. nist.gov

The reusability of catalysts is a direct measure of their stability. Heterogenized catalysts, such as those supported on silica, have demonstrated excellent recyclability. A novel silica-supported palladium catalyst, for example, was used for seven consecutive Suzuki cross-coupling reactions with no observable change in its structure or significant loss in activity. researchgate.net However, even with robust systems, some degradation can occur. A Zr-MOF-supported palladium pincer catalyst could be recycled once without a drop in yield, but further recycling led to some decomposition of the pincer complex. nist.gov

The following tables provide data from studies on related catalyst systems, illustrating typical performance in stability and reusability tests.

Data Tables

Table 1: Representative Catalyst Reusability in Coupling Reactions This table presents findings on the recyclability of various palladium catalysts, including those on solid supports, demonstrating their stability over multiple uses.

| Catalyst System | Reaction | Base | Solvent | Cycle 1 Yield (%) | Cycle 3 Yield (%) | Cycle 5 Yield (%) | Cycle 7 Yield (%) | Reference |

| Silica-Supported Pd Catalyst | Suzuki Coupling of Bromobenzene and Phenylboronic Acid | K₂CO₃ | o-Xylene | 100 | 100 | 100 | 100 | researchgate.net |

| Zr-MOF with Pd-POCOP Pincer | Transfer Hydrogenation of 3,5-Dimethoxybenzaldehyde | - | Isopropanol | 100 | 58 | - | - | nist.gov |

| Pd-PDMS on Carbon Fiber | Suzuki Coupling of 4-Bromoanisole and Phenylboronic Acid | K₂CO₃ | Toluene/Water | 98 | 98 | 98 | - | researchgate.net |

Table 2: Leaching Studies of Palladium Catalysts This table shows the extent of palladium leaching into the product solution for different catalyst types, a key indicator of catalyst stability.

| Catalyst System | Reaction | Solvent | Temperature (°C) | Leached Pd (ppm) | Reference |

| PdEnCat™ 30 | Suzuki Coupling | DMF | 90 | 455 | nih.gov |

| PdEnCat™ 30 | Suzuki Coupling | Toluene | 90 | 140 | nih.gov |

| Pd/Al₂O₃ | Suzuki Coupling | DMF | 90 | 96 | nih.gov |

| Polymer-Supported FC-1001 | Suzuki Coupling | DMF | 90 | 735 | nih.gov |

Biological Activities and Mechanisms Excluding Human Clinical Data

Antimicrobial Research

Derivatives of 3,5-diacetylpyridine have emerged as a noteworthy class of compounds in the search for new antimicrobial agents. Research has demonstrated that modifications to the parent structure can yield derivatives with significant potency against a spectrum of microbes.

Synthetic derivatives of 3,5-diacetylpyridine have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of new compounds were synthesized starting from a bis-diacetylpyridine derivative. aphrc.org Among the tested compounds, certain derivatives displayed the highest antibacterial effects. aphrc.orgmdpi.com Specifically, a Mannich product containing a piperidine (B6355638) moiety (compound 3b ) and a dihydropyridine-cyclohexanone derivative (compound 12a ) were identified as having high activity against all tested microorganisms. researchgate.net

The antibacterial efficacy, measured by the diameter of the inhibition zone, was evaluated against strains such as Staphylococcus aureus and Bacillus subtilis (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). The results indicated that while some derivatives had moderate activity, compounds 3b and 12a showed pronounced inhibition zones, highlighting their potential as broad-spectrum antibacterial agents. mdpi.com

Table 1: Antibacterial Activity of Selected 3,5-Diacetylpyridine Derivatives (Inhibition Zone in mm)

| Compound | Staphylococcus aureus (G+) | Bacillus subtilis (G+) | Escherichia coli (G-) | Pseudomonas aeruginosa (G-) |

|---|---|---|---|---|

| 3b | 16 | 17 | 15 | 14 |

| 12a | 18 | 16 | 17 | 15 |

Data sourced from Morsy et al., 2015. mdpi.com

Further research into 3,5-disubstituted pyridine (B92270) derivatives has identified potent activity against Mycobacterium tuberculosis. A study identified compounds 24 and 26 as potent agents against the H37Rv strain of M. tuberculosis, with a Minimum Inhibitory Concentration (MIC) of 1.56 μg/ml. dntb.gov.ua Notably, these compounds did not show significant inhibition against a panel of other pathogens, suggesting selective activity against M. tuberculosis. dntb.gov.ua Compound 24 also demonstrated efficacy against a multidrug-resistant clinical isolate of M. tuberculosis at a concentration of 6.25 μg/ml. dntb.gov.ua

The same series of 3,5-diacetylpyridine derivatives were also screened for their antifungal properties. The evaluation was conducted against fungal strains such as Aspergillus fumigatus and Candida albicans. mdpi.com Similar to the antibacterial results, derivatives 3b and 12a demonstrated the highest antifungal activity among the synthesized compounds. aphrc.orgmdpi.com

Table 2: Antifungal Activity of Selected 3,5-Diacetylpyridine Derivatives (Inhibition Zone in mm)

| Compound | Aspergillus fumigatus | Candida albicans |

|---|---|---|

| 3b | 15 | 16 |

| 12a | 17 | 18 |

Data sourced from Morsy et al., 2015. mdpi.com

The development of potent antimicrobial agents from the 3,5-diacetylpyridine scaffold is heavily reliant on understanding their structure-activity relationships (SAR). Studies show that the antimicrobial efficacy of these compounds is highly dependent on the nature of the substituents on the pyridine ring.

The synthesis and evaluation of a series of derivatives have provided key insights. aphrc.org For instance, the reaction of a bis-diacetylpyridine derivative with piperidine to form the Mannich product 3b , and the reaction of a bis-anylmethylene derivative with cyclohexanone (B45756) to yield compound 12a , resulted in the most active compounds in the series. aphrc.orgmdpi.com This suggests that the introduction of these specific cyclic moieties is crucial for enhancing antimicrobial activity. In contrast, other derivatives synthesized in the same study, such as those produced by reacting with epichlorohydrine or potassium thiocyanate, showed lesser activity. aphrc.org

In the context of anti-tuberculosis agents, SAR studies identified the optimal substitutions required for activity. dntb.gov.ua The research that identified compounds 24 and 26 as potent inhibitors of M. tuberculosis involved the synthesis and screening of a library of 3,5-disubstituted pyridine compounds to determine which chemical groups conferred the highest potency. dntb.gov.ua

The precise mechanisms by which 3,5-diacetylpyridine derivatives exert their antimicrobial effects are still under investigation, though some pathways have been proposed. For certain potent antituberculosis 3,5-disubstituted pyridine derivatives, such as compound 24 , a specific molecular target has been identified. dntb.gov.ua In silico modeling predicted that compound 24 forms a stable complex with the target protein DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. dntb.gov.ua Inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death.

Antiviral Properties and Associated Mechanisms

A review of the scientific literature did not yield specific research focused on the antiviral properties of 3,5-diacetylpyridine or its derivatives.

There is currently no available research data in the reviewed literature detailing any direct interaction between 3,5-diacetylpyridine or its derivatives and viral proteins, including those of SARS-CoV-2.

Anticancer Research (In Vitro Studies)

Research into the anticancer properties of 3,5-diacetylpyridine has primarily focused on its derivatives, which have been synthesized and evaluated for their potential as antineoplastic agents. These in vitro studies explore the cytotoxic effects of these compounds on various cancer cell lines and delve into the molecular mechanisms that underpin their antitumor activity.

A significant body of research has been dedicated to evaluating the cytotoxic potential of various derivatives of 3,5-diacetylpyridine against a panel of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Newly synthesized 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have demonstrated notable cytotoxic effects. ajol.info These compounds showed particularly strong activity against the prostate cancer (PC3) cell line, with IC50 values ranging from 0.1 to 0.85 µM, which is superior to the standard anticancer drug 5-fluorouracil (B62378) (5-FU). ajol.infoacs.org For instance, specific derivatives S1, S2, S3, and S4 recorded IC50 values of 0.45, 0.85, 0.1, and 0.56 μM, respectively, against PC3 cells. ajol.info However, their effect was less potent against the MDA-MB-231 breast cancer cell line and minimal against A549 lung cancer and MCF-7 breast cancer cells. ajol.info

Another class of compounds, 2-amino-4-aryl-6-dialkylamino-3,5-dicyanopyridines, also exhibited significant growth inhibitory effects on a wide array of human cancer cell lines, with activity observed at micromolar (10⁻⁶ M) and, in some instances, nanomolar (10⁻⁸ M) concentrations. nih.gov Similarly, hydrazide–hydrazone derivatives incorporating a pyridine structure have shown potent cytotoxic activity against human colon carcinoma (HCT116) and gastric carcinoma (MGC803) cell lines, with some compounds registering IC50 values as low as 0.09 μM. researchgate.net

The antiproliferative activity of various 3,5-diacetylpyridine derivatives is summarized in the table below.

Table 1: Cytotoxic Activity of 3,5-Diacetylpyridine Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|---|

| 2-Amino-Pyridine-3,5-dicarbonitrile | S1 | Prostate (PC3) | 0.45 | ajol.info |

| 2-Amino-Pyridine-3,5-dicarbonitrile | S2 | Prostate (PC3) | 0.85 | ajol.info |

| 2-Amino-Pyridine-3,5-dicarbonitrile | S3 | Prostate (PC3) | 0.1 | ajol.info |

| 2-Amino-Pyridine-3,5-dicarbonitrile | S4 | Prostate (PC3) | 0.56 | ajol.info |

| 2-Amino-Pyridine-3,5-dicarbonitrile | S1 | Breast (MDA-MB-231) | 28.2 | ajol.info |

| 2-Amino-Pyridine-3,5-dicarbonitrile | S3 | Breast (MDA-MB-231) | 69.2 | ajol.info |

| 2-Amino-Pyridine-3,5-dicarbonitrile | S4 | Breast (MDA-MB-231) | 81.3 | ajol.info |

| Hydrazide-Hydrazone Pyridine | Compound 14d | Colon (HCT116) | 0.25 | researchgate.net |

| Hydrazide-Hydrazone Pyridine | Compound 16f | Colon (HCT116) | 0.09 | researchgate.net |

| Thiazolyl-Pyridine Hybrid | Compound 4a | Lung (A549) | Potent Activity | dntb.gov.ua |

| Thiazolyl-Pyridine Hybrid | Compound 4d | Breast (MCF-7) | Potent Activity | dntb.gov.ua |

| Azatetracyclic Derivative | Compound 3b | Leukemia (CCRF-CEM) | GI50 = 2.79 | mdpi.com |

To understand how these compounds exert their cytotoxic effects, researchers have investigated their interactions with key biological macromolecules.

The interaction between small molecules and DNA is a critical mechanism for many anticancer drugs. Studies on metal complexes of 3,5-diacetylpyridine derivatives have explored this avenue. For example, the interaction of certain complexes with calf-thymus DNA (CT-DNA) has been investigated using absorption titration and viscosity measurements, which suggested an intercalative binding mode. researchgate.net Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. nih.gov Further evidence for this binding mode comes from fluorescence titration experiments. researchgate.net Molecular dynamics simulations of copper(II) complexes derived from 2,6-diacetylpyridine (B75352) bis-hydrazones, a related isomer, showed that the complex engages in π-stacking interactions primarily with adenine (B156593) and thymine (B56734) bases of DNA. rsc.org

The ability of a compound to bind to proteins is fundamental to its pharmacological activity. Research on copper(II) coordination compounds based on bis-hydrazones of 2,6-diacetylpyridine demonstrated that these complexes bind strongly to bovine serum albumin (BSA), a model protein. rsc.org In silico molecular docking is another powerful tool used to predict the binding of compounds to specific protein targets. For example, docking studies have been used to analyze the interaction of zerumbone (B192701) derivatives with protein targets like EP300 and the Human Epidermal Growth Factor Receptor 2 (HER2), which are involved in breast cancer progression. atlantis-press.com Molecular dynamics simulations have also been employed to assess the stability of ligand-protein complexes, providing insights into the robustness of the binding. worldscientific.com

Enzymes, particularly kinases, play crucial roles in cell signaling pathways that regulate cell growth and proliferation, making them attractive targets for anticancer therapies. dntb.gov.ua Derivatives of 3,5-diacetylpyridine have been identified as potent inhibitors of several key enzymes.

Cyclin-Dependent Kinase 2 (CDK2): A series of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have been identified as plausible inhibitors of CDK2, an enzyme critical for cell cycle progression. ajol.info Molecular docking studies showed that these compounds fit well into the active site of CDK2. ajol.info

VEGFR-2 Tyrosine Kinase: Bis-thiazoles tethered to a pyridine linker have been studied as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, an enzyme pivotal for angiogenesis (the formation of new blood vessels) which is essential for tumor growth. benthamscience.comnih.gov

PI3K/mTOR Pathway: Novel 1,3,5-triazine (B166579) derivatives have been shown to inhibit the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov One top-ranking molecule from this class demonstrated significant inhibitory activity against PI3Kα. nih.gov

Epidermal Growth Factor Receptor (EGFR): Thiophenyl thiazolyl-pyridine hybrids have been shown to exhibit potent anticancer activity against lung carcinoma by inhibiting EGFR tyrosine kinase. dntb.gov.ua

Molecular Mechanisms of Antitumor Action

Analgesic Activity Investigations

In addition to anticancer research, derivatives based on the 3,5-disubstituted pyridine scaffold have been explored for their potential analgesic (pain-relieving) properties. Various chemical modifications to the core structure have led to compounds with promising activity in preclinical models.

For instance, a series of 3,5-disubstituted-Δ2-pyrazoline derivatives were synthesized and showed moderate to good anti-inflammatory and analgesic activity. researchgate.net Another study on 3,5-disubstituted pyrazoline derivatives screened the compounds for analgesic effects using both the tail-flick method and the acetic acid-induced writhing test in animal models. researchgate.net

The synthesis of bis-Hantzsch dihydropyridine (B1217469) derivatives has also yielded compounds that exhibit analgesic properties. ias.ac.in Furthermore, research into 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines has been explicitly focused on their synthesis and analgesic activity. acs.org Studies on 3(2H)-pyridazinone derivatives found that modifications at the 6-position of the ring influenced the analgesic and anti-inflammatory activities, with four out of ten tested compounds showing significant analgesic effects in the phenylbenzoquinone-induced writhing test. nih.gov

A study focused on trisubstituted pyrazoles incorporating various heterocyclic systems, including 2-alkyloxypyridine, was conducted to discover new analgesic agents. ajol.info One of the synthesized analogs demonstrated significant analgesic effects when compared to reference drugs. ajol.info These investigations highlight the versatility of the pyridine scaffold in developing new therapeutic agents for pain management.

Anti-inflammatory Potential

The pyridine ring is a core structural component in many biologically active compounds, and its derivatives have been a subject of investigation for various therapeutic properties, including anti-inflammatory effects. Research into 3,5-disubstituted pyridine derivatives, including those synthesized from 3,5-Diacetylpyridine, suggests potential for modulating inflammatory responses.

Derivatives of pyridine are noted for their significant anti-inflammatory properties. For instance, cyanopyridine (nicotinonitrile) derivatives have been recognized for their biological and therapeutic activities, which include anti-inflammatory action scielo.br. The synthesis of various pyridine derivatives has been pursued to explore this potential. In one line of research, 3,5-Diacetylpyridine served as a starting material for the synthesis of more complex molecules. These resulting derivatives were then subjected to docking studies to evaluate their potential as anti-inflammatory agents by targeting enzymes like the p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory pathways scispace.com.

Further studies on related pyridine structures, such as 3,5-Bis(methylthio)pyridine (B1338540), have shown that derivatives can significantly reduce the production of cytokines and other inflammatory markers in human cell lines exposed to inflammatory stimuli, indicating a capacity to modulate inflammatory responses Current time information in Bangalore, IN.. While direct and extensive research on the anti-inflammatory activity of 3,5-Diacetylpyridine itself is not widely published, its role as a precursor for compounds with demonstrated anti-inflammatory potential highlights the importance of the 3,5-disubstituted pyridine scaffold in the development of new anti-inflammatory agents.

Anti-mycobacterial Tuberculosis Research

The search for novel treatments for tuberculosis (TB), particularly for drug-resistant strains, has led researchers to explore various chemical scaffolds, including 3,5-disubstituted pyridines. This class of compounds has shown promise in exhibiting potent activity against Mycobacterium tuberculosis (Mtb).

In a notable study, a series of compounds featuring a 3,5-disubstituted pyridine moiety were designed, synthesized, and evaluated for their effectiveness against the H37Rv strain of M. tuberculosis and drug-resistant clinical isolates. researchgate.netresearchgate.net Through structure-activity relationship (SAR) studies, researchers identified optimal substitutions to enhance the anti-mycobacterial activity. Two compounds from this series, designated as compound 24 and compound 26 , emerged as particularly potent, both demonstrating a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against M. tuberculosis H37Rv. researchgate.netresearchgate.net

These compounds were found to be highly selective for M. tuberculosis, showing no significant inhibition against a panel of ESKAPE pathogens at concentrations greater than 50 µg/mL. researchgate.net Importantly, these compounds also showed a favorable selectivity index when tested against mammalian cell lines (CHO-K1 and VERO), indicating lower potential for cytotoxicity to host cells. researchgate.netresearchgate.net Further investigation into the mechanism of action suggested that compound 24 forms a stable complex with the target protein DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. researchgate.netresearchgate.net This compound also demonstrated efficacy against a multidrug-resistant clinical isolate of M. tuberculosis with a MIC of 6.25 µg/mL. researchgate.netresearchgate.net

These findings identify the 3,5-disubstituted pyridine scaffold as a promising foundation for developing new preclinical candidates for the treatment of tuberculosis. researchgate.netresearchgate.net

Table 1: Anti-mycobacterial Activity of 3,5-Disubstituted Pyridine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Selectivity Index (CHO-K1 cells) | Selectivity Index (VERO cells) | Proposed Target |

|---|---|---|---|---|---|

| Compound 24 | M. tuberculosis H37Rv | 1.56 | 54.64 | 78.26 | DprE1 |

| Compound 24 | Multidrug-resistant M. tuberculosis | 6.25 | N/A | N/A | DprE1 |

| Compound 26 | M. tuberculosis H37Rv | 1.56 | 108.5 | 63.2 | N/A |

Antiradical Activity

Antiradical activity refers to the ability of a compound to scavenge free radicals, which are unstable molecules that can cause cellular damage through oxidation. This activity is a key component of antioxidant potential. While specific studies focusing exclusively on the antiradical properties of 3,5-Diacetylpyridine are limited, research on the broader class of pyridine derivatives indicates that this chemical structure is a viable backbone for compounds with significant antiradical and antioxidant capabilities.

The evaluation of antiradical activity is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. frontiersin.orgd-nb.info In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance, indicating scavenging activity. frontiersin.org

Several studies have synthesized and evaluated various pyridine derivatives for their antioxidant properties. For example, a series of novel pyrazole (B372694) and pyridine derivatives were tested, and though they did not show exceptionally strong antioxidant activity compared to standards, certain hydrazine (B178648) derivatives incorporating the pyridine moiety demonstrated moderate activity in the DPPH assay. nih.gov Another study on pyridyl-substituted thiazolyl triazole derivatives found that compounds possessing a 4-pyridyl moiety, in particular, showed noteworthy antioxidant activity. scielo.br Furthermore, research on pyridine-linked bis-(oxadiazoles), bis-(thiadiazoles), and bis-(triazoles) revealed that methoxy-substituted derivatives displayed higher radical scavenging activity in DPPH, nitric oxide, and hydrogen peroxide assays. scispace.com

These findings collectively suggest that the pyridine nucleus, the central feature of 3,5-Diacetylpyridine, can be functionalized to produce derivatives with potent antiradical and antioxidant effects. The specific substitutions on the pyridine ring play a crucial role in determining the extent of this activity.

Sensor Applications

Development of Chemo- and Biosensors

The unique structure of 3,5-diacetylpyridine, featuring two acetyl groups on a pyridine (B92270) ring, makes it a versatile precursor for designing sophisticated sensory molecules. Its derivatives, particularly dihydropyridine-based compounds, have been effectively utilized in the development of chemosensors for various analytes.

Metal Ion Detection (e.g., Heavy and Transition Metals)

Derivatives of 3,5-diacetylpyridine have demonstrated considerable potential in the detection of heavy and transition metal ions. A notable example involves chemosensors synthesized from a 3,5-diacetyl-2,6-dimethyl-1,4-dihydropyridine precursor. These sensors have shown high sensitivity and selectivity for specific metal ions, such as copper (Cu²⁺) and iron (Fe³⁺) researchgate.net. The interaction between the dihydropyridine (B1217469) derivative and the metal ions leads to observable changes in the sensor's properties, enabling their detection researchgate.net.

Schiff base derivatives are another important class of compounds synthesized from 3,5-diacetylpyridine that are employed in metal ion sensing. These compounds are formed by the condensation of the acetyl groups of 3,5-diacetylpyridine with various amines. The resulting imine groups, along with the pyridine nitrogen, create effective binding sites for metal ions. This chelation can lead to distinct changes in the molecule's electronic and photophysical properties, forming the basis for detection nih.gov.

pH Probes and Other Environmental Sensing

While the primary focus of research on 3,5-diacetylpyridine derivatives has been on metal ion detection, the fundamental properties of pyridine-based compounds suggest their potential application as pH probes. The nitrogen atom in the pyridine ring can be protonated or deprotonated depending on the pH of the surrounding environment, which can influence the electronic structure and, consequently, the photophysical properties of the molecule semanticscholar.org. This pH-dependent behavior is a key principle in the design of fluorescent pH sensors researchgate.net. Although specific research on 3,5-diacetylpyridine as a pH probe for environmental sensing is not extensively documented, the underlying chemical principles of related pyridine-containing compounds support this potential application semanticscholar.orgacs.org.

Sensing Mechanisms and Selectivity

The detection capabilities of sensors derived from 3,5-diacetylpyridine are rooted in various sensing mechanisms that provide both selectivity and a measurable response.

Chromogenic and Fluorogenic Sensing

Chromogenic and fluorogenic sensing are prominent mechanisms in chemosensors based on 3,5-diacetylpyridine derivatives. These methods rely on a change in color (chromogenic) or fluorescence (fluorogenic) upon interaction with the target analyte. For instance, dihydropyridine-based chemosensors exhibit a visible color change in the presence of certain metal ions, allowing for "naked-eye" detection researchgate.net.

Fluorogenic sensing with these compounds often involves mechanisms such as chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). In the case of dihydropyridine derivatives, a "turn on-off-on" fluorescence response has been observed. This complex behavior is based on the chelation and subsequent quenching of fluorescence upon binding with a metal ion, which can be reversed by the addition of a stronger chelating agent like EDTA researchgate.net. The interaction with metal ions like Cu²⁺ and Fe³⁺ can lead to fluorescence quenching, providing a "turn-off" signal researchgate.net.

Electrochemical Sensing

The electrochemical properties of metal complexes formed with 3,5-diacetylpyridine derivatives can be exploited for electrochemical sensing. The binding of a metal ion to a ligand derived from 3,5-diacetylpyridine can alter the redox potential of the metal or the ligand itself. These changes can be measured using techniques such as cyclic voltammetry. For example, the electrochemical studies of macrocyclic Schiff base metal complexes containing a pyridine head have shown that the metal center undergoes redox processes that are influenced by the coordination environment researchgate.net. While specific electrochemical sensors based on 3,5-diacetylpyridine are not extensively detailed in the available literature, the electrochemical activity of related Schiff base complexes suggests their potential in this area researchgate.net.

Performance Metrics (e.g., Response Time, Sensitivity)

The effectiveness of a sensor is determined by several key performance metrics, including its response time, sensitivity, and limit of detection (LOD). Chemosensors derived from 3,5-diacetylpyridine have shown promising results in these areas.

Dihydropyridine-based sensors have demonstrated high sensitivity in the detection of Cu²⁺ and Fe³⁺ ions researchgate.net. The sensitivity of these sensors is often quantified by their limit of detection (LOD), which is the lowest concentration of an analyte that can be reliably detected. For instance, a Schiff base sensor designed for Cu(II) detection reported a low LOD of 1.45 nM, indicating high sensitivity researchgate.net. The response of these sensors is typically rapid, allowing for real-time or near-real-time measurements researchgate.net.

The selectivity of these sensors is another critical performance metric. Research has shown that dihydropyridine-based chemosensors can exhibit excellent selectivity for Cu²⁺ and Fe³⁺ over a range of other metal ions researchgate.net. This selectivity is crucial for accurate detection in complex environmental or biological samples where multiple ions may be present.

Below is an interactive data table summarizing the performance of a dihydropyridine-based chemosensor for metal ion detection.

| Target Ion | Detection Method | Observed Change | Selectivity |

| Cu²⁺ | Colorimetric & Fluorogenic | Color change and fluorescence quenching | High selectivity over other metal ions |

| Fe³⁺ | Colorimetric & Fluorogenic | Color change and fluorescence quenching | High selectivity over other metal ions |

Materials Science Applications

Integration into Advanced Materials Systems

The symmetric, rigid structure of the 3,5-disubstituted pyridine (B92270) core makes it an excellent component for creating well-defined, stable, and functional materials. Its derivatives are particularly valued for their electronic properties and their ability to act as ligands in coordination chemistry, enabling the construction of complex, multi-dimensional structures.

A significant application of the 3,5-disubstituted pyridine scaffold is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic ligands. Pyridine-3,5-dicarboxylic acid is a widely used organic ligand for this purpose.

The reaction of pyridine-3,5-dicarboxylic acid with various bipositive d-metal ions (such as Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺) has been shown to produce a series of new MOFs with diverse structural architectures. rsc.org The inclusion of different template molecules (e.g., diols and amino alcohols) during synthesis can influence the final structure, leading to 2D polymeric layers, 3D coordination polymers, and even 0D binuclear complexes. rsc.orgresearchgate.net This structural versatility allows for the tuning of material properties, such as porosity and thermal stability, for specific applications. For instance, a bi-linker nickel MOF synthesized using pyridine-3,5-dicarboxylic acid was examined for its structural, morphological, and electrochemical properties, highlighting the potential of these materials in technological applications. researchgate.net

Structural Diversity of MOFs from Pyridine-3,5-dicarboxylic Acid

| Metal Ion | Template Molecule | Resulting Structure Type | Reference |

|---|---|---|---|

| Cd²⁺ | N,N-Dimethylformamide (DMF) | 3D Coordination Polymer | researchgate.net |

| Zn²⁺ | 3-hydroxymethylpyridine | 2D Polymeric Structure | researchgate.net |

| Zn²⁺ | 2-hydroxymethylpyridine | 0D Binuclear Complex | researchgate.net |

| Cu²⁺ | 3-hydroxymethylpyridine | 1D Chain Polymer | researchgate.net |

Derivatives of the 3,5-disubstituted pyridine core are instrumental in the design of advanced optoelectronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). The 3,5-dicyanopyridine motif is a powerful electron-accepting unit that can be incorporated into molecules to create efficient electron-transporting semiconductors. rsc.org

Researchers have designed and synthesized several such semiconductors by combining a 3,5-dicyanopyridine acceptor with various donor units. researchgate.net These materials are characterized by high triplet energies, which is crucial for efficient light emission in OLEDs. For example, three electron-transporting semiconductors based on this motif were synthesized and found to have high triplet energies of 2.68–2.79 eV and high glass-transition temperatures (up to 185 °C), indicating excellent thermal and morphological stability. rsc.org

An OLED device using a host material based on a 3,5-dicyanopyridine derivative demonstrated a maximum external quantum efficiency of 21.9%. rsc.org This performance is significantly higher than that of devices using conventional host materials. rsc.org The modification of the acceptor unit in these molecules allows for the tuning of the emission color from greenish-yellow to orange-red, with photoluminescent quantum yields reaching up to 100% in thin films. researchgate.net

Properties of 3,5-Dicyanopyridine-Based Emitters for OLEDs

| Property | Value Range | Significance | Reference |

|---|---|---|---|

| Triplet Energy (ET) | 2.68–2.79 eV | Enables efficient blue emission and hosting of phosphorescent emitters. | rsc.org |

| Glass Transition Temperature (Tg) | Up to 185 °C | Indicates high thermal stability of the material's amorphous state. | rsc.org |

| Ionization Potential | ~6.0 eV | Relates to the energy required to remove an electron; affects charge injection. | rsc.org |

| Photoluminescent Quantum Yield (PLQY) | 76–100% | Measures the efficiency of light emission upon photoexcitation. | researchgate.net |

| Maximum External Quantum Efficiency (EQE) | Up to 21.9% (in host) | Represents the overall efficiency of the OLED device. | rsc.org |

Hybrid Materials and Nanocomposites

Hybrid materials combine organic and inorganic components at the molecular or nanometer scale. As discussed previously, MOFs derived from pyridine-3,5-dicarboxylic acid are a prime example of such organic-inorganic hybrid materials. rsc.orgresearchgate.net The combination of the organic pyridine ligand with inorganic metal nodes creates a hybrid structure with a unique set of properties not found in the individual components.

The systematic investigation into using pyridine-3,5-dicarboxylic acid in combination with various metal ions and template molecules demonstrates a clear strategy for creating structural diversity in these hybrid materials. rsc.org For instance, the reaction between the ligand and metal salts like cadmium nitrate, cobalt acetate (B1210297), and zinc acetate under solvothermal conditions produces novel MOFs with distinct framework topologies. researchgate.net These materials are characterized by the formation of metal-oxygen bonds, which can be identified through analytical techniques like Fourier Transform Infrared (FTIR) spectroscopy. researchgate.net The resulting 3D frameworks possess intriguing topologies that are of significant interest for applications in gas storage, separation, and catalysis. researchgate.net

While the direct incorporation of 3,5-Diacetylpyridine into nanocomposites is not well-documented, its derivatives form the organic backbone of these highly tunable hybrid systems. The principles of MOF self-assembly illustrate how a simple organic building block like a 3,5-disubstituted pyridine can be used to construct sophisticated, functional hybrid materials.

Theoretical and Computational Studies

Quantum Chemical Calculations